

Application Notes and Protocols for IHVR-19029 in Viral Replication Assays

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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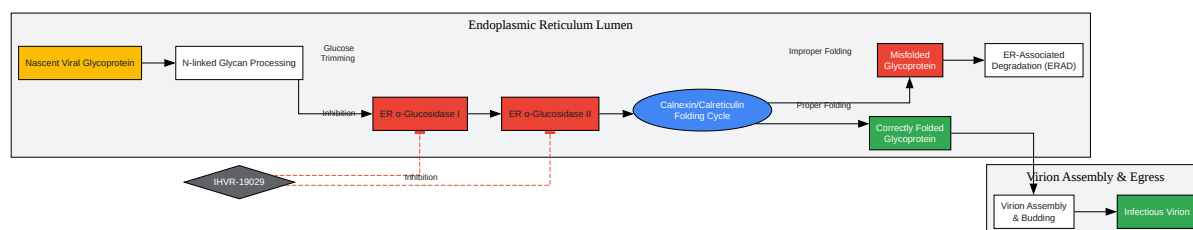
Introduction

IHVR-19029 is a potent, broad-spectrum antiviral agent that functions as a host-targeting inhibitor of endoplasmic reticulum (ER) α -glucosidases I and II.[1][2][3] As an N-alkylated analog of deoxynojirimycin (DNJ), **IHVR-19029** disrupts the proper folding of viral envelope glycoproteins, a critical step in the morphogenesis of numerous enveloped viruses.[2] This mechanism of action makes **IHVR-19029** a valuable tool for studying viral replication and a promising candidate for antiviral therapy. These application notes provide detailed protocols for utilizing **IHVR-19029** in viral replication assays, focusing on hemorrhagic fever viruses such as Dengue, Ebola, Yellow Fever, and Zika viruses.

Mechanism of Action: Inhibition of ER α -Glucosidases

Viral envelope glycoproteins are synthesized in the ER and undergo a series of post-translational modifications, including N-linked glycosylation.[3][4] The proper folding of these glycoproteins is crucial for the assembly and infectivity of new virions and is facilitated by ER-resident chaperones like calnexin and calreticulin.[4] This process is dependent on the trimming of glucose residues from the N-linked glycans by ER α -glucosidases I and II. **IHVR-19029** competitively inhibits these enzymes, leading to the accumulation of misfolded

glycoproteins, which are subsequently targeted for degradation.[5] This disruption of viral glycoprotein maturation ultimately inhibits the production of infectious viral particles.



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Caption: **IHVR-19029** inhibits ER α -glucosidases, disrupting viral glycoprotein folding.

Quantitative Data Summary

The antiviral activity of **IHVR-19029** has been evaluated against a range of hemorrhagic fever viruses in different cell lines. The half-maximal effective concentration (EC₅₀) and, where available, the half-maximal cytotoxic concentration (CC₅₀) are summarized below.

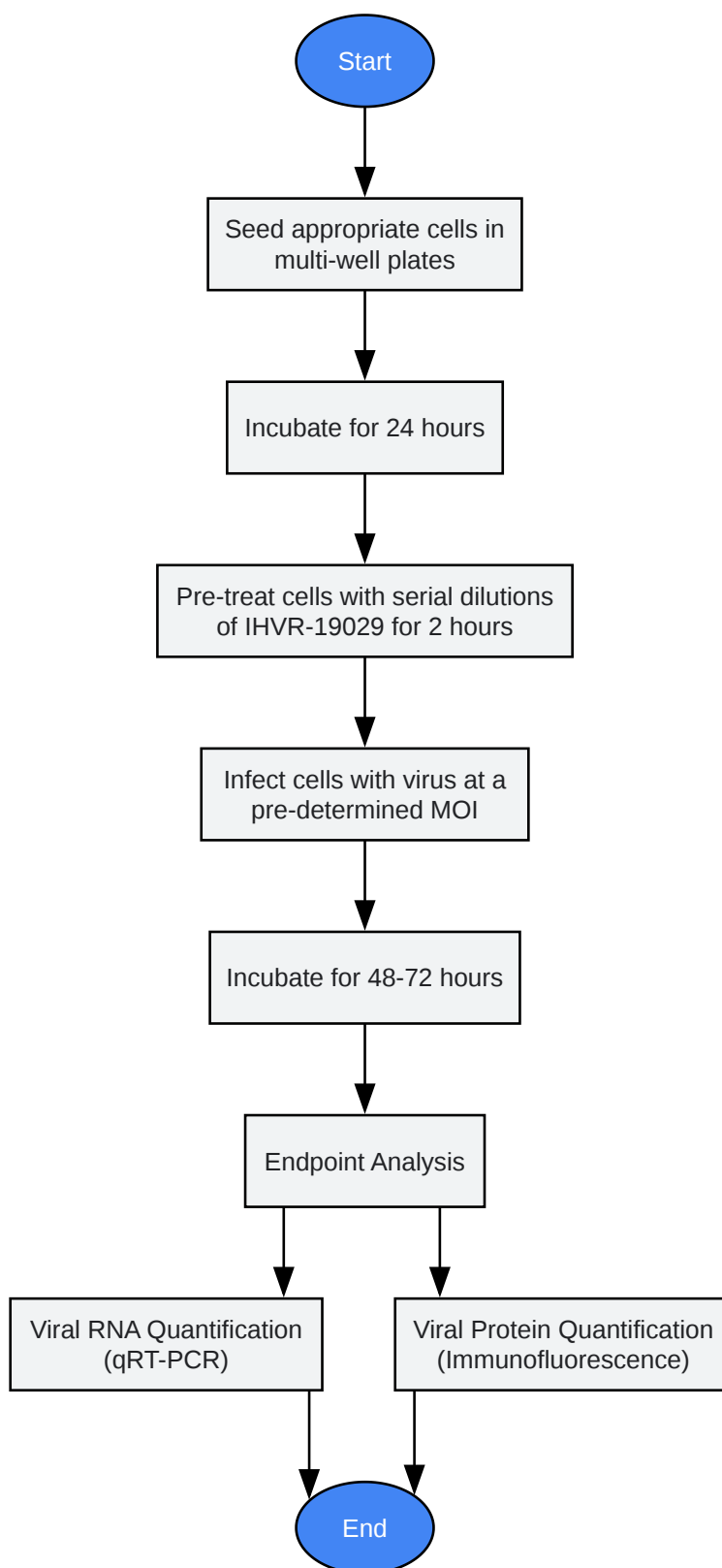
Virus	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Reference
Dengue virus (DENV)	HEK293	qRT-PCR	~5	>100	[1]
Yellow Fever virus (YFV)	HEK293	qRT-PCR	~62.5	>100	[6]
Zika virus (ZIKV)	HEK293	qRT-PCR	~88	>100	[6]
Ebola virus (EBOV)	Hela	Immunofluorescence	16.9	>100	[1]

Experimental Protocols

The following protocols provide a framework for assessing the antiviral activity of **IHVR-19029**. These should be adapted based on the specific virus, cell line, and laboratory equipment.

Protocol 1: General Viral Replication Assay Workflow

This workflow outlines the key steps for determining the antiviral efficacy of **IHVR-19029**.



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